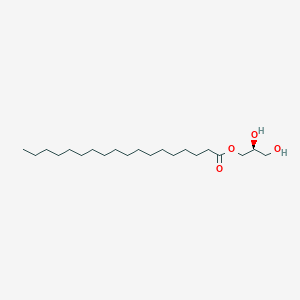

1-Stearoyl-sn-glycerol

Overview

Description

1-Stearoyl-sn-glycerol, also known as a diacylglycerol (DAG), is a lipid molecule that plays a significant role in various biological processes, including metabolism, signal transduction, and protein kinase activation. Diacylglycerols typically consist of two fatty acid chains attached to a glycerol backbone. In the case of 1-stearoyl-sn-glycerol, one of these fatty acid chains is saturated (stearic acid), while the other can be unsaturated, as seen in 1-stearoyl-2-oleoyl-sn-glycerol (sn-SODG) .

Synthesis Analysis

The synthesis of specific diacylglycerol molecules, such as 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol, has been demonstrated using enzymatic methods. For instance, this particular DAG can be produced from its phosphocholine precursor using phospholipase C at an interface of hexane and phosphate buffer, yielding a high radiochemical purity of over 99% . This method showcases the potential for creating various diacylglycerol analogs with precise fatty acid compositions for research and industrial applications.

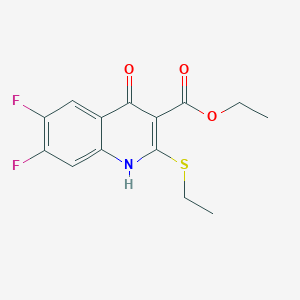

Molecular Structure Analysis

The molecular structure of diacylglycerols like 1-stearoyl-sn-glycerol is characterized by the presence of two fatty acid chains that can exhibit different degrees of saturation. This structural aspect can lead to difficulties in chain packing, resulting in polymorphism, as observed in sn-SODG. The polymorphic forms include several phases with distinct transition temperatures and enthalpies, indicating the complexity of the molecular interactions and packing arrangements .

Chemical Reactions Analysis

Diacylglycerols are involved in various chemical reactions within biological systems. For example, the hydrolysis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol by lipoprotein lipase produces 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. This reaction highlights the role of diacylglycerols as precursors in the biosynthesis of signaling lipids .

Physical and Chemical Properties Analysis

The physical and chemical properties of diacylglycerols are influenced by the fatty acid composition and the degree of hydration. For instance, sn-SODG exhibits different phases in both dry and hydrated states, with hydration appearing to stabilize the interactions between the fatty acid chains. The presence of water molecules can lead to the formation of bilayers with hexagonal or triclinic parallel chain packing . Additionally, the binary phase behavior of diacylglycerols with different fatty acid compositions, such as 1,3-dipalmitoyl-2-stearoyl-sn-glycerol (PSP) and 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS), reveals complex interactions that affect properties like melting and crystallization, solid fat content, hardness, and microstructure .

Scientific Research Applications

Optical Rotation Challenges

Research by Chen et al. (2013) addressed the difficulties in assessing the optical purity of 1 (or 3)-acyl-sn-glycerols like 1-stearoyl-sn-glycerol due to their small specific rotation. This study highlighted the challenges in establishing the identity of new compounds in this category, emphasizing the need for accurate assessment techniques in optical rotation studies (Huijun Chen, Chao-Yuan Chen, P. Gao, & Yikang Wu, 2013).

Di-O-Acyl Glycerol Derivatives

Gaffney and Reese (1997) focused on converting isopropylidene-sn-glycerols into various di-O-acyl glycerol derivatives, including 1-stearoyl-sn-glycerol. Their work contributes to the understanding of how 1-stearoyl-sn-glycerol can be prepared and utilized in different chemical contexts (P. Gaffney & C. Reese, 1997).

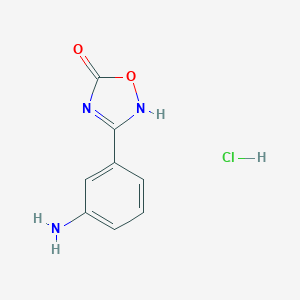

Quantitation in Human Basophils

A study by Hubbard et al. (1996) developed an assay method for the quantitation of 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils. This research is significant for understanding the role of diacylglycerol molecular species in signal transduction, showcasing a specific application of 1-stearoyl-sn-glycerol in biological research (W. Hubbard, T. Hundley, A. Oriente, & D. MacGlashan, 1996).

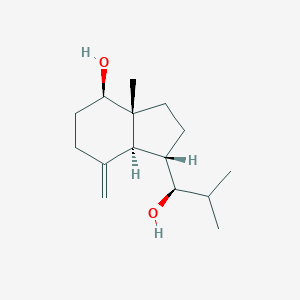

Phase Behavior Studies

Boodhoo, Bouzidi, and Narine (2009) investigated the binary phase behavior of compounds including 1-stearoyl-sn-glycerol. Their study on melting, crystallization, and polymorphism provides insight into the physical properties of these compounds, which is essential for applications in materials science and lipid chemistry (M. Boodhoo, L. Bouzidi, & S. Narine, 2009).

Enzymatic Synthesis

Roosdiana et al. (2020) explored the enzymatic synthesis of stearoyl glycerol, including 1-stearoyl-sn-glycerol. This study determined optimal conditions for the esterification process, contributing to the understanding of how to produce these compounds efficiently for various applications (A. Roosdiana, C. Mahdi, Sutrisno, & Zahza Fatika Rahma, 2020).

Future Directions

properties

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309576 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Stearoyl-sn-glycerol | |

CAS RN |

22610-61-3 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)

![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)

![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)